Homogentisic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Homogentisic acid can be synthesized through the oxidation of gentisic acid using strong oxidizing agents such as sodium hypochlorite in the presence of sodium hydroxide . The reaction typically involves the addition of sodium hypochlorite pentahydrate to a solution of gentisic acid in sodium hydroxide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of specific strains of bacteria or yeast that can metabolize phenylalanine or tyrosine to produce this compound. This method is advantageous due to its efficiency and the ability to produce this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Homogentisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most notable reactions is its oxidation to benzoquinone acetic acid, which occurs in the presence of strong oxidizing agents .
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in the presence of sodium hydroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution reactions using halogens or nitrating agents.
Major Products Formed:
Oxidation: Benzoquinone acetic acid.
Reduction: Dihydroxyphenylacetic acid derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Homogentisic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its impact on cellular processes.
Medicine: Investigated for its involvement in alkaptonuria and potential therapeutic interventions.
Industry: Utilized in the production of pigments and dyes, particularly in the synthesis of pyomelanin mimics.
Mechanism of Action
Homogentisic acid exerts its effects primarily through its role in the catabolism of aromatic amino acids. It is produced from 4-hydroxyphenylpyruvate by the enzyme 4-hydroxyphenylpyruvate dioxygenase. In individuals with alkaptonuria, the deficiency of homogentisate 1,2-dioxygenase leads to the accumulation of this compound, which subsequently polymerizes to form ochronotic pigments that deposit in connective tissues .
Comparison with Similar Compounds
Gentisic Acid: Similar in structure but differs in its oxidation state and reactivity.
Benzoquinone Acetic Acid: An oxidation product of homogentisic acid with distinct chemical properties.
Phenylacetic Acid: Shares the phenylacetic acid backbone but lacks the hydroxyl groups present in this compound.
Uniqueness: this compound is unique due to its dual hydroxyl groups on the phenyl ring, which confer distinct chemical reactivity and biological roles. Its involvement in metabolic disorders like alkaptonuria and its potential as an antibacterial agent further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
2-(2,5-dihydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMNYECMUMZDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060005 | |
Record name | 2,5-Dihydroxybenzeneacetic acid | |
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Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Homogentisic acid | |
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Record name | Homogentisic acid | |
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Solubility |
850 mg/mL at 25 °C | |
Record name | Homogentisic acid | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.00000082 [mmHg] | |
Record name | Homogentisic acid | |
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CAS No. |
451-13-8, 71694-00-3 | |
Record name | Homogentisic acid | |
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Record name | Homogentisic acid | |
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Record name | Benzeneacetic acid, 3,4-dihydroxy-, homopolymer | |
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Record name | Homogentisic acid | |
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Record name | Benzeneacetic acid, 2,5-dihydroxy- | |
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Record name | 2,5-Dihydroxybenzeneacetic acid | |
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Record name | (2,5-dihydroxyphenyl)acetic acid | |
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Record name | HOMOGENTISIC ACID | |
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Record name | Homogentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
153 °C | |
Record name | Homogentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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